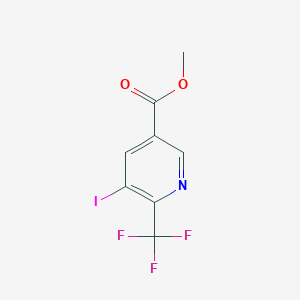

Methyl 5-iodo-6-(trifluoromethyl)nicotinate

Description

Methyl 5-iodo-6-(trifluoromethyl)nicotinate (CAS: 1803802-61-0) is a pyridine derivative with the molecular formula C₈H₅F₃INO₂ and a molecular weight of 331.03 g/mol . It features an iodine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 6-position of the nicotinate ring. This compound is typically stored at 2–8°C and is utilized as a pharmaceutical intermediate, though specific applications require further investigation . Its structure makes it a versatile precursor in coupling reactions and drug synthesis, particularly where heavy halogen atoms like iodine are advantageous.

Properties

Molecular Formula |

C8H5F3INO2 |

|---|---|

Molecular Weight |

331.03 g/mol |

IUPAC Name |

methyl 5-iodo-6-(trifluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C8H5F3INO2/c1-15-7(14)4-2-5(12)6(13-3-4)8(9,10)11/h2-3H,1H3 |

InChI Key |

AFZYIRTZPRRKHQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)C(F)(F)F)I |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

Commonly, synthesis begins with substituted pyridine derivatives such as 5-bromopyridin-2-ol or 2-chloro-4-iodo-5-(trifluoromethyl)pyridine, which serve as precursors for further functionalization.

Trifluoromethylation

A critical step is the introduction of the trifluoromethyl group at the 6-position. An efficient and scalable method involves trifluoromethylation of aryl iodides using methyl chlorodifluoroacetate (MCDFA) in the presence of potassium fluoride (KF) and copper(I) iodide (CuI) as catalysts. This system offers a safe and economical route to trifluoromethylated nicotinates.

| Parameter | Details |

|---|---|

| Reagents | Methyl chlorodifluoroacetate, KF, CuI |

| Solvent | Typically polar aprotic solvents (e.g., DMF) |

| Temperature | Mild heating, often 80–110 °C |

| Reaction Time | Several hours (e.g., 12–24 h) |

| Scale | Demonstrated on kilogram scale |

This method enables selective trifluoromethylation at the 6-position of the pyridine ring bearing an iodine substituent at the 5-position.

Iodination

The iodine atom at the 5-position can be introduced via regioselective iodination of the corresponding pyridine derivative. One approach involves treatment with N-iodosuccinimide (NIS) under controlled conditions to achieve selective iodination. Alternatively, halogen exchange reactions using sodium iodide (NaI) and copper catalysts can convert bromides to iodides.

| Step | Description |

|---|---|

| Starting Material | 5-bromo- or 5-chloropyridine derivative |

| Iodinating Agent | N-iodosuccinimide (NIS) or NaI with CuI |

| Solvent | Acetonitrile or dioxane |

| Temperature | Room temperature to 70 °C |

| Reaction Time | 0.5 to 24 hours |

Esterification to Methyl Nicotinate

The carboxylic acid function is typically introduced or activated for esterification to the methyl ester form. This can be done via:

- Direct esterification of nicotinic acid derivatives using methanol and acid catalysts.

- Hydrolysis of nitrile intermediates followed by methylation.

- Transesterification of other ester forms.

Representative Synthetic Scheme

A representative synthetic sequence based on literature and patent data is summarized below:

| Step | Transformation | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting pyridine derivative (e.g., 5-bromo-2-hydroxypyridine) | Commercially available | - |

| 2 | Iodination at 5-position | N-iodosuccinimide (NIS), acetonitrile, rt | Regioselective iodination |

| 3 | Trifluoromethylation at 6-position | Methyl chlorodifluoroacetate, KF, CuI, DMF, 80–110 °C | Introduces CF3 group |

| 4 | Esterification to methyl ester | Methanol, acid catalyst or methylation reagents | Forms methyl nicotinate ester |

Analytical Characterization and Purification

Purification is commonly achieved by flash column chromatography on silica gel using hexane/ethyl acetate mixtures. Characterization data typically include:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm substitution patterns.

- Mass Spectrometry (MS): Confirms molecular weight (~317 g/mol).

- Elemental Analysis: Consistent with calculated carbon, hydrogen, nitrogen content.

- Melting Point and Chromatographic Purity: To ensure compound integrity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Sequential Halogenation and Trifluoromethylation

-

Halogenation : Introduction of iodine at the 5-position via electrophilic substitution or iodination of a pyridine precursor.

-

Trifluoromethylation : Incorporation of the CF₃ group at the 6-position using copper-mediated reactions. For example, trifluoroacetyl vinylogous enamine systems react with halogenating agents (e.g., ammonium acetate) to yield 5-halo-6-trifluoromethylpyridines .

Trifluoromethylation via Copper Catalysis

A scalable method involves using methyl chlorodifluoroacetate (MCDFA) with KF and CuI in NMP at elevated temperatures (e.g., 120–150°C). This approach achieves trifluoromethylation yields up to 80% on kilogram scales .

Nucleophilic Substitution Reactions

The iodine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS), facilitated by the electron-withdrawing trifluoromethyl group.

Reaction Conditions

-

Nucleophiles : Amines, alkoxy groups, or other nucleophilic species.

-

Catalysts : Copper(I) salts (e.g., CuI) or palladium complexes.

-

Mechanism : The CF₃ group directs substitution due to its strong electron-withdrawing effect, stabilizing negative charges in the transition state.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia | CuI, DMF, 100°C | 5-Amino-6-CF₃-nicotinate | 65–75% |

| Methoxide | K₂CO₃, MeOH, reflux | 5-Methoxy-6-CF₃-nicotinate | 70–85% |

Cross-Coupling Reactions

The iodine atom enables palladium- or copper-mediated cross-coupling, expanding structural diversity.

Suzuki-Miyaura Coupling

-

Reagents : Boronic acids, Pd(PPh₃)₄, K₂CO₃.

-

Outcome : Formation of biaryl or heteroaryl derivatives.

-

Advantages : High regioselectivity due to the CF₃ group’s electronic effects .

Heck Reaction

-

Reagents : Alkenes, Pd(OAc)₂, Et₃N.

-

Outcome : Alkenylated derivatives with retained CF₃ functionality.

| Coupling Type | Reagents | Key Features |

|---|---|---|

| Suzuki-Miyaura | Boronic acid, Pd catalyst | High chemoselectivity, scalable |

| Heck | Alkene, Pd(OAc)₂ | Tolerates functional groups |

Trifluoromethylation Mechanisms

The trifluoromethylation step is critical and often employs copper-catalyzed reactions.

CF₃ Anion Surrogates

Reagents like TMSCF₃ or MCDFA release CF₃ radicals under catalytic conditions. Copper(I) complexes (e.g., CuI) facilitate reductive elimination to form the Ar-CF₃ bond .

Challenges and Solutions

-

Stability Issues : CF₃ anions decompose rapidly. Surrogates (e.g., TMSCF₃) minimize decomposition.

-

Ligand Effects : Bulky ligands (e.g., BrettPhos) stabilize intermediates and improve yields .

Hydrolysis

Methyl esters can be hydrolyzed to carboxylic acids under acidic/basic conditions, expanding reactivity.

Reductions

Reduction of the pyridine ring to dihydropyridines enables further functionalization (e.g., Michael addition).

Scientific Research Applications

Methyl 5-iodo-6-(trifluoromethyl)nicotinate has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving the modification of biological molecules or as a probe in biochemical assays.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Methyl 6-Bromo-5-(Trifluoromethyl)nicotinate (CAS: 1256810-81-7)

- Molecular Formula: C₈H₅BrF₃NO₂

- Molecular Weight : 296.49 g/mol

- Key Differences : Bromine replaces iodine at the 5-position. Bromine’s moderate leaving group ability makes this compound suitable for nucleophilic substitution reactions. It is available in purities up to 95% and is used in similar pharmaceutical intermediates .

Methyl 6-Chloro-5-(Trifluoromethyl)nicotinate (CAS: 1360952-35-7)

- Molecular Formula: C₈H₅ClF₃NO₂

- Molecular Weight : 251.58 g/mol

- Key Differences : Chlorine at the 5-position offers lower steric bulk and faster reactivity in substitution reactions compared to iodine. It is used in APIs and skincare formulations .

Trifluoromethyl Nicotinate Derivatives

Methyl 6-(Trifluoromethyl)nicotinate (CAS: 221313-10-6)

- Molecular Formula: C₈H₆F₃NO₂

- Molecular Weight : 205.14 g/mol

- Key Differences : Lacks the 5-position iodine, making it simpler in structure. It is soluble in acetone and widely used as a building block for anticoagulants, anti-inflammatory agents, and antifungals .

Methyl 2-Amino-5-(Trifluoromethyl)nicotinate

- Molecular Formula: Not explicitly stated (estimated C₈H₇F₃N₂O₂)

- This derivative is likely used in enzyme inhibition studies .

Functional Group Variations

Methyl 5-Fluoro-6-Methoxynicotinate (CAS: 953780-40-0)

- Molecular Formula: C₈H₈FNO₃

- Molecular Weight : 185.15 g/mol

- Key Differences : A fluorine atom at the 5-position and methoxy (-OCH₃) at the 6-position. The electron-donating methoxy group alters electronic properties, making it suitable for studies on electron-deficient aromatic systems .

Ethyl 5-(Aminocarbonothioyl)-6-Methyl-2-(Trifluoromethyl)nicotinate (CAS: 651292-55-6)

- Molecular Formula : C₁₁H₁₁F₃N₂O₂S

- Molecular Weight : 292.28 g/mol

- The ethyl ester group may improve metabolic stability compared to methyl esters .

Complex Derivatives with Additional Substituents

Methyl 5-Cyano-2-Methyl-6-[3-(Trifluoromethyl)phenoxy]nicotinate (CAS: 303146-36-3)

- Key Features: A cyano (-CN) group at the 5-position and a phenoxy substituent at the 6-position. The extended aromatic system increases molecular complexity, likely for high-affinity drug targeting or kinase inhibition .

Biological Activity

Methyl 5-iodo-6-(trifluoromethyl)nicotinate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings, providing a comprehensive overview of its significance in drug discovery and development.

Structural Characteristics

This compound is characterized by:

- Iodine atom at the 5-position

- Trifluoromethyl group at the 6-position

- Molecular formula : C11H8F3IN2O2

- Molecular weight : Approximately 236.14 g/mol

This unique combination of halogenation and trifluoromethylation enhances its lipophilicity and alters its electronic properties, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on trifluoromethylated nicotinates have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the iodine and trifluoromethyl groups may enhance binding affinities with microbial targets, leading to increased antimicrobial effectiveness.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that trifluoromethylated pyridine derivatives can inhibit the proliferation of cancer cell lines. The specific mechanisms often involve modulation of signaling pathways related to cell growth and apoptosis. For example, certain derivatives have shown IC50 values indicating effective cytotoxicity against human cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include:

- Halogenation : Introduction of iodine at the 5-position.

- Trifluoromethylation : Addition of the trifluoromethyl group at the 6-position.

- Functionalization : Further modifications to enhance biological activity.

These synthetic routes can be optimized for yield and purity through various reaction conditions, including temperature control and choice of solvents.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other trifluoromethylated nicotinates:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | Lacks iodine; used as a pharmaceutical intermediate |

| Methyl 5-bromo-6-(trifluoromethyl)nicotinate | C8H6BrF3NO2 | Bromine substitution; different reactivity |

| Methyl 6-chloro-5-(trifluoromethyl)nicotinate | C8H5ClF3NO2 | Chlorine substitution; affects electronic properties |

This table highlights how variations in substituents can influence the compound's reactivity and biological activity.

Case Studies

Several case studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : In a study evaluating various derivatives, this compound demonstrated a significant zone of inhibition against Escherichia coli and Staphylococcus aureus, indicating strong antibacterial properties.

- Cytotoxic Activity : Another study reported that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, showcasing its potential as an anticancer agent.

- Mechanistic Insights : Interaction studies revealed that this compound binds effectively to specific receptors involved in apoptosis pathways, suggesting a mechanism for its anticancer effects .

Q & A

Q. What are the established synthetic routes for Methyl 5-iodo-6-(trifluoromethyl)nicotinate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or copper-mediated cross-coupling reactions. For example, a trifluoromethylation step using methyl chlorodifluoroacetate (MCDFA) in the presence of CuI and KF in NMP at 120°C has been scaled to kilogram quantities, though isolation challenges (e.g., filtration efficiency) and safety concerns (exothermic reactions) require careful optimization . Alternative routes involve halogenation of methyl 6-(trifluoromethyl)nicotinate precursors, where iodine introduction at the 5-position is achieved using iodinating agents like N-iodosuccinimide under controlled temperatures (0–25°C) . Yield optimization hinges on solvent polarity, catalyst loading, and stoichiometric ratios of halogen sources.

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Hydrolytic stability is critical for storage and in vivo applications. Methodologically, stability can be tested by incubating the compound in buffered solutions (pH 1–13) at 37°C and monitoring degradation via HPLC or LC-MS. For example, methyl nicotinate derivatives undergo ester bond cleavage under basic conditions (pH >10), generating nicotinic acid and methanol . Accelerated stability studies (e.g., 40°C/75% relative humidity) combined with Arrhenius modeling can predict shelf-life. Safety data sheets recommend storage in anhydrous, inert atmospheres to prevent premature hydrolysis .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

1H/19F NMR and IR spectroscopy are standard for structural confirmation, with distinct trifluoromethyl (δ ~ -60 ppm in 19F NMR) and ester carbonyl (νC=O ~ 1700 cm⁻¹ in IR) signals . Purity assessment requires reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Mass spectrometry (ESI-TOF) confirms molecular weight (expected [M+H]+: 346.96 g/mol for C9H6F3INO2). For trace impurities, GC-MS is recommended to detect volatile byproducts like methyl iodide .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in trifluoromethylation efficiency across different substrates?

Discrepancies in trifluoromethylation yields often arise from electronic and steric effects of substituents. For example, electron-withdrawing groups (e.g., iodine at C5) enhance reactivity in SNAr by stabilizing transition states, while steric hindrance from bulky groups reduces accessibility. Kinetic studies (e.g., monitoring reaction progress via in situ 19F NMR) and computational modeling (DFT calculations of transition state energies) can identify rate-limiting steps . Contrasting results between this compound and its chloro analog may stem from differences in leaving group ability (I⁻ vs. Cl⁻) .

Q. What strategies mitigate side reactions during large-scale synthesis, such as dimerization or over-iodination?

At scale, side reactions like dimerization (via radical coupling) or over-iodination require precise stoichiometry and temperature control. Gradual reagent addition (e.g., MCDFA in a Hastelloy reactor) minimizes exothermic spikes, while quenching with aqueous oxalic acid prevents CuI-mediated side reactions . For iodination, substoichiometric use of iodine sources (1.05 equiv) and low temperatures (0°C) suppress poly-iodination. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) isolates the desired product .

Q. How do researchers reconcile conflicting data on the compound’s reactivity in cross-coupling vs. hydrolysis?

Contradictory reactivity profiles (e.g., stability in cross-coupling but susceptibility to hydrolysis) are context-dependent. For instance, the ester group’s hydrolysis under basic conditions does not interfere with palladium-catalyzed couplings performed in anhydrous, aprotic solvents like THF or DMF . Controlled experiments comparing hydrolysis rates in reaction vs. storage conditions (e.g., pH 7.4 buffers for biological assays) are essential. Adjusting protecting groups (e.g., tert-butyl esters) for specific applications may resolve such conflicts .

Q. What in vitro and in vivo models are appropriate for evaluating the biological activity of this compound?

For antinociceptive or anti-infective studies, in vitro models include enzyme inhibition assays (e.g., NaV1.8 for pain targets) using HEK293 cells expressing recombinant channels . In vivo, murine models (e.g., acetic acid-induced writhing or hot-plate tests) assess efficacy and toxicity. Dosing regimens (5–10 mg/kg oral) and pharmacokinetic profiling (plasma half-life via LC-MS/MS) ensure therapeutic relevance . Microdialysis techniques can monitor percutaneous absorption in human skin models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.